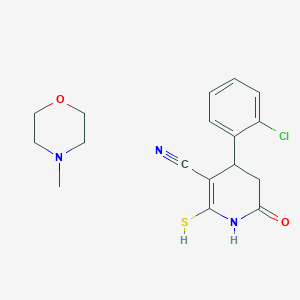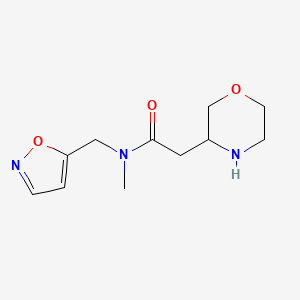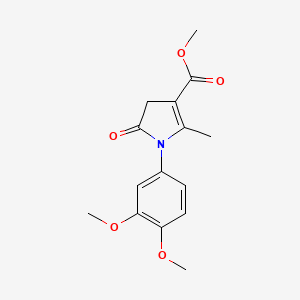![molecular formula C17H22N4O2 B5407074 N'-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5407074.png)
N'-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as CMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been shown to exhibit a broad range of biochemical and physiological effects.
作用机制
The exact mechanism of action of CMU is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, CMU may increase the inhibitory tone of the brain, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
CMU has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as to decrease seizure activity in various epilepsy models. It has also been shown to decrease locomotor activity and induce sedation in animals.
实验室实验的优点和局限性
One of the main advantages of using CMU in lab experiments is its well-defined mechanism of action. This allows for precise and reproducible results, making it an ideal compound for studying the GABA-A receptor and its modulation. However, one of the main limitations of using CMU is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effects at lower concentrations, requiring higher doses and potentially leading to unwanted side effects.
未来方向
There are several potential future directions for the study of CMU. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Further studies are needed to determine the optimal dosing and administration routes for these applications. Another area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of CMU. This could lead to the development of more effective and safer drugs for the treatment of various neurological disorders. Additionally, further studies are needed to explore the potential use of CMU in other areas of research, such as drug addiction and pain management.
Conclusion:
In conclusion, CMU is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a broad range of biochemical and physiological effects and has a well-defined mechanism of action. While it has some limitations, it remains an important compound for the study of the GABA-A receptor and its modulation. Further research is needed to fully understand the potential therapeutic applications of CMU and to develop more potent and selective GABA-A receptor modulators.
合成方法
The synthesis of CMU involves the reaction of cyclohexyl isocyanate with N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学研究应用
CMU has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to have potential therapeutic effects in the treatment of anxiety disorders, epilepsy, and other neurological disorders.
属性
IUPAC Name |
3-cyclohexyl-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-21(17(22)18-14-10-6-3-7-11-14)12-15-19-16(20-23-15)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLOBBSHNLRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)-2-imidazolidinone](/img/structure/B5407008.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5407016.png)
![6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5407026.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5407032.png)
![2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5407035.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5407049.png)
![1-[(3-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5407069.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5407076.png)
![7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5407078.png)
![5-bromo-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5407083.png)
